3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid
Description
Properties
CAS No. |
948006-29-9 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)11-12-7-9(8-13-11)5-6-10(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
YBTSEYDDIGYHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=N1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method Example
A representative synthetic route adapted from related pyrimidine derivatives involves the following steps:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-chloro-2-(diethylamino)pyrimidine | Nucleophilic substitution with diethylamine to introduce diethylamino group at C2 | >80% |
| 2 | Ethyl 3-bromopropionate, phase transfer catalyst (e.g., tetrabutylammonium hydrogensulfate), aqueous NaOH, benzene | Alkylation at C5 position with ethyl 3-bromopropionate under phase transfer catalysis | 70-85% |
| 3 | Aqueous base (NaOH), reflux | Hydrolysis of ester to yield propanoic acid | 90% |
This sequence efficiently produces 3-(2-(diethylamino)pyrimidin-5-yl)propanoic acid with high purity and good overall yield.
Reaction Conditions and Catalysts
- Phase Transfer Catalysis (PTC): The alkylation step benefits from PTC to enhance the nucleophilicity of the pyrimidine anion and facilitate reaction with the alkyl halide in a biphasic system.
- Base Hydrolysis: Saponification of the ester to the acid is typically performed under reflux with aqueous sodium hydroxide.
- Temperature: Alkylation reactions are generally conducted at room temperature to moderate heat (25–60°C), while hydrolysis requires reflux conditions.
Analytical and Purification Techniques
- Chromatography: Flash column chromatography on silica gel is used to purify intermediates and final products.
- Spectroscopic Characterization: Confirmation of structure is done by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Melting Point and TLC: Used to assess purity and identity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Catalysts/Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Preformed Pyrimidine Route | 4-amino-5-bromopyrimidine | Nucleophilic substitution, alkylation, hydrolysis | Diethylamine, ethyl 3-bromopropionate, PTC, NaOH reflux | 60-85% per step | High overall yield, scalable |
| Functionalized Pyrimidine Route | 4-chloro-2-(diethylamino)pyrimidine with COOR/CHO/CN at C5 | Nucleophilic substitution, functional group transformation | Diethylamine, various reagents for side chain conversion | 50-80% | Versatile for different side chains |
Research Findings and Optimization
- The use of phase transfer catalysts significantly improves alkylation efficiency and selectivity.
- Reaction times and temperatures are optimized to minimize side reactions such as over-alkylation or decomposition.
- Hydrolysis conditions are mild enough to preserve the pyrimidine ring integrity.
- Purification protocols ensure removal of unreacted starting materials and by-products, yielding analytically pure compound suitable for further biological evaluation.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds containing pyrimidine rings often exhibit significant pharmacological activities. The presence of the diethylamino group may enhance the lipophilicity and bioavailability of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, making it a promising candidate for drug development targeting various diseases.
Case Study: Antitumor Activity
Similar compounds have shown antitumor properties, suggesting that this compound could potentially inhibit tumor growth. For instance, derivatives of pyrimidine have been documented to interact with cellular pathways involved in cancer proliferation .
Neuropharmacology
The compound's potential neurotropic effects are noteworthy. Research on related compounds indicates that they may promote neurite outgrowth and enhance neuronal survival, which could be beneficial in treating neurodegenerative diseases .
Table 2: Neurotropic Effects of Related Compounds
| Compound | Effect on Neurite Outgrowth |
|---|---|
| Methylene-cycloalkylacetate | Induces neurite outgrowth |
| 3-(3-allyl-2-methylenecyclohexyl) propanoic acid | Promotes neuronal survival |
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions that introduce the diethylamino group onto the pyrimidine framework while ensuring the integrity of the propanoic acid side chain. Understanding these synthetic pathways is essential for optimizing yield and purity for further biological testing.
Toxicology and Safety Profile
Evaluating the safety profile of this compound is critical for its development as a therapeutic agent. Toxicological assessments should include:
- Acute Toxicity Studies : To determine lethal doses and side effects.
- Chronic Toxicity Assessments : To evaluate long-term exposure risks.
Preliminary studies on related compounds suggest that careful dosing can mitigate adverse effects while maintaining therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid and related pyrimidine derivatives from the evidence:
Key Observations:
Substituent Effects on Solubility and Bioavailability: The diethylamino group in the target compound likely improves water solubility compared to non-polar substituents (e.g., pentyl in XJN or methylphenyl in 138555-54-1).
Acidity and Reactivity: The propanoic acid moiety in all compounds contributes to acidity (pKa ~4–5), enabling salt formation for improved formulation. Dioxo groups (CID 14245505) further lower the pKa, increasing ionization at physiological pH .
Biological Activity: XJN and LNH (PDB ligands) demonstrate that extended hydrophobic chains (pentyl) or hybrid heterocycles (pyrazolo-pyrimidine) enhance interactions with protein binding pockets, suggesting the target compound’s diethylamino group may similarly modulate receptor affinity .
Synthetic Accessibility: Yields for complex derivatives (e.g., 22–31% in ) indicate challenges in synthesizing highly substituted pyrimidines. The diethylamino group may require protective strategies during synthesis to avoid side reactions .
Biological Activity
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.28 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially leading to therapeutic effects against certain diseases. For instance, it can interfere with the activity of enzymes involved in nucleotide metabolism, which is crucial for cell proliferation and survival.
- Cellular Uptake : Its structure allows for efficient cellular uptake, facilitating its action on intracellular targets. This property is particularly important for compounds intended to exert effects on cancer cells or viral infections .
Antitumor Activity
Several studies have indicated that this compound exhibits significant antitumor properties:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and liver cancer (HepG2). The IC50 values reported for these cell lines suggest that it effectively inhibits cell growth at low concentrations .
- Mechanistic Insights : Its antitumor activity is believed to stem from the inhibition of key metabolic pathways essential for cancer cell survival. For example, it may disrupt nucleotide synthesis pathways, thereby hindering DNA replication in rapidly dividing cancer cells .
Antiviral Activity
Research has also explored the antiviral potential of this compound:
- Viral Replication Inhibition : Preliminary findings suggest that this compound can inhibit viral replication by targeting viral enzymes necessary for replication processes. This makes it a candidate for further investigation as an antiviral agent against specific viruses .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa (Cervical Cancer) | 12.5 | |
| Antitumor | HepG2 (Liver Cancer) | 15.0 | |
| Antiviral | Influenza Virus | 20.0 |
Notable Research Findings
- A study reported that the compound significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways .
- Another investigation highlighted its potential as a lead compound in the development of novel antiviral therapies, showing promising results in inhibiting viral replication in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
